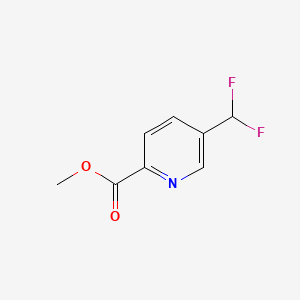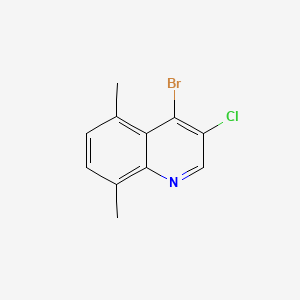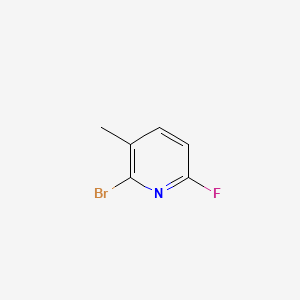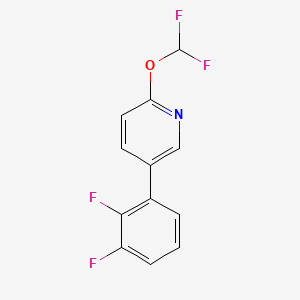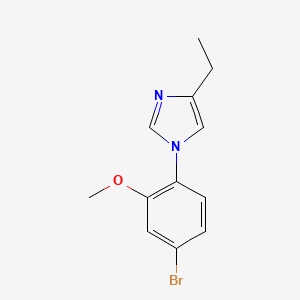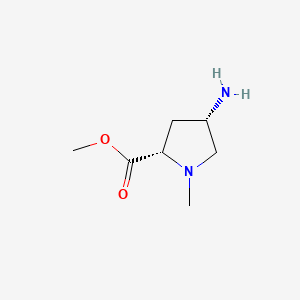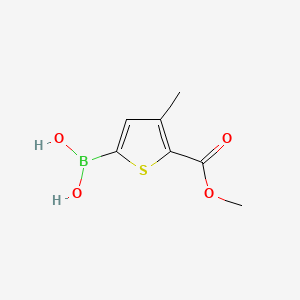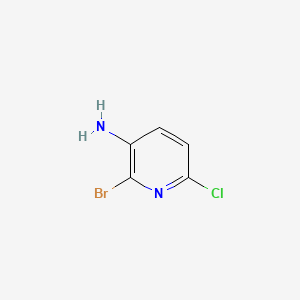![molecular formula C27H31N7O2 B580457 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide CAS No. 178554-19-3](/img/structure/B580457.png)
2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 485.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
Properties
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
